tert-Butyl (R)-3-(3-methoxyphenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
The synthesis of tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with ®-3-(3-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the reactants and products.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving piperazine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-3-(4-methoxyphenyl)piperazine-1-carboxylate: This compound has a similar structure but with the methoxy group in the para position instead of the meta position.
tert-Butyl ®-3-(3-chlorophenyl)piperazine-1-carboxylate: This compound has a chloro group instead of a methoxy group, leading to different chemical and biological properties.
tert-Butyl ®-3-(3-methylphenyl)piperazine-1-carboxylate: This compound has a methyl group instead of a methoxy group, affecting its reactivity and applications.
The uniqueness of tert-Butyl ®-3-(3-methoxyphenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1228569-41-2 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(3-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
LDTFMMLHCDYQBK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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